molecular formula C13H30BrN B1589591 Tributylmethylammonium bromide CAS No. 37026-88-3

Tributylmethylammonium bromide

Cat. No.: B1589591
CAS No.: 37026-88-3
M. Wt: 280.29 g/mol
InChI Key: DHAWHVVWUNNONG-UHFFFAOYSA-M
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Description

Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is an organocatalyst . It has a linear formula of (CH3CH2CH2CH2)3N(Br)CH3 . The CAS Number is 37026-88-3 .


Molecular Structure Analysis

The molecular weight of this compound is 280.29 . The InChI key is DHAWHVVWUNNONG-UHFFFAOYSA-M .


Physical and Chemical Properties Analysis

This compound appears as crystals . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .

Scientific Research Applications

Gold Nanorods Oxidation

Tributylmethylammonium bromide plays a role in the oxidation of gold nanorods (AuNRs) using hydrogen peroxide. In this context, tribromide, which includes this compound, interacts with gold nanorods, significantly affecting their oxidation rate. This reaction is relevant in adjusting the resonance wavelength of AuNRs (Zhu, Wu, Zhao, & Ni, 2015).

Rare Earth Element Extraction

A study on the extraction of light rare earth elements like La(III), Ce(III), Pr(III), and Nd(III) highlighted the use of tributylmethylammonium dibutyldiglycolamate, a derivative of tributylmethylammonium, demonstrating its efficacy in separating these elements (Qiu, Pan, Zhang, & Gong, 2018).

Bromination Reactions

Tributylmethylammonium tribromide is a safer alternative to hazardous bromine for organic bromination reactions. It's used in solvent-free reactions, particularly at elevated temperatures, making it significant for green chemistry applications (Kuotsu, Pongen, Phucho, & Sinha, 2015).

Metal Dicyanamide Frameworks

In the synthesis of metal dicyanamide frameworks, tributylmethylammonium cations are used as templates. These compounds exhibit interesting properties like phase transitions and potential applications in barocaloric materials (Ma̧czka et al., 2019).

Water Treatment

Cetyltrimethylammonium bromide (CTAB), a related compound, is used in enhancing the reactivity of iron oxide nanoparticles for phosphate removal from water. This study indicates the potential of such modified nanoparticles in water purification processes (Cao, Jin, Gan, Wang, & Chen, 2016).

Methylation Reactions

Tributylmethylammonium methylcarbonate, another derivative, acts as a catalytic base in N-methylation of indole with dimethylcarbonate. Its application demonstrates efficiency in methylating various substrates, highlighting its role in pharmaceutical intermediate synthesis (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

Refrigeration Technology

In refrigeration technology, compounds like tributylammonium bromide are investigated as additives to improve lithium bromide aqueous solutions' efficiency, indicating their potential in enhancing absorption refrigeration systems (Królikowska & Zawadzki, 2018).

Textile Industry Applications

In the textile industry, quaternary ammonium salts like hexadecyltrimethylammonium bromide are used to impart biocidal and hydrophobic properties to cotton fabrics, indicating their multifunctional application in producing materials for health-related uses (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

Safety and Hazards

Tributylmethylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is a quaternary ammonium compound

Mode of Action

It’s known that quaternary ammonium compounds can interact with cell membranes, disrupting their integrity and leading to cell lysis .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its charged nature . Its distribution, metabolism, and excretion would depend on various factors including its interaction with biological molecules and its physicochemical properties.

Result of Action

Based on the known effects of similar quaternary ammonium compounds, it may lead to disruption of cell membrane integrity, potentially causing cell lysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the compound’s activity. The pH and temperature of the environment may also influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Tributylmethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form stable ionic structures with negatively charged biomolecules, influencing their activity and stability . The interactions between this compound and these biomolecules are primarily electrostatic in nature, which can lead to changes in the conformation and function of the biomolecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the respiratory system by causing irritation . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound’s ability to interact with cell membranes and proteins can also affect cell signaling pathways, potentially leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form stable ionic structures with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions by facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of lipids, carbohydrates, and proteins by modulating the activity of key metabolic enzymes . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism. These interactions can lead to changes in the levels of metabolites and overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to proteins that regulate its localization and distribution within cells. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its biochemical and cellular effects.

Properties

IUPAC Name

tributyl(methyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAWHVVWUNNONG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958198
Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37026-88-3
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37026-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylmethylammonium bromide
Source ChemIDplus
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Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
Source EPA DSSTox
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Record name Tributylmethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tributylmethylammonium bromide (TMAB) improve the efficiency of blue PeLEDs?

A: TMAB acts as an interfacial layer between the perovskite and the other layers in the PeLED device. The quaternary ammonium cations of TMAB interact with the Pb(Br/Cl)6 octahedra present in the perovskite structure. [] This interaction serves two primary functions:

    Q2: What is the significance of using this compound (TMAB) specifically in blue PeLEDs?

    A: While PeLEDs show great promise for display technologies, blue PeLEDs generally lag behind their green and red counterparts in terms of efficiency. [] The use of TMAB as an interface layer is particularly significant in blue PeLEDs because it addresses the specific challenges faced in their development. By improving film morphology and reducing defects, which are particularly problematic in blue-emitting perovskite compositions, TMAB helps to bridge the efficiency gap between blue PeLEDs and their green and red counterparts. This advancement paves the way for the development of efficient and stable blue PeLEDs, a crucial component for realizing full-color displays and white-light illumination applications. []

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